Bisulfite ionophore

Overview

Description

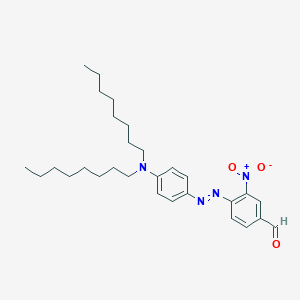

Bisulfite Ionophore is a chromoionophore used for the selective detection of bisulfite ions . It changes color from pink to orange in the presence of bisulfite . The empirical formula of Bisulfite Ionophore is C29H42N4O3 .

Molecular Structure Analysis

Bisulfite Ionophore, like other ionophores, contains a hydrophilic center and a hydrophobic portion that interacts with the membrane . The hydrophilic center binds ions, forming an ionophore-ion complex .Chemical Reactions Analysis

Bisulfite Ionophore is involved in the detection of bisulfite ions. It changes color from pink to orange in the presence of bisulfite, indicating the formation of aldehyde sulfoxylate .Scientific Research Applications

Degradation of Organic Dyes

Bisulfite activated by iron manganese oxides has been applied in the degradation of organic dyes, showcasing its utility in wastewater treatment. A study by Zhang et al. (2020) developed Fe/Mn bimetallic catalysts to activate bisulfite, achieving high degradation efficiency over a wide pH range, indicating bisulfite's role in environmental remediation processes (Zhang et al., 2020).

DNA Methylation Analysis

Bisulfite sequencing, a cornerstone for detecting DNA methylation, uses bisulfite treatment to distinguish between methylated and unmethylated cytosines. Warnecke et al. (2002) discussed the experimental artifacts associated with bisulfite sequencing and provided strategies for eliminating these errors, highlighting its critical role in epigenetics research (Warnecke et al., 2002).

Ionophore-Based Membrane Electrodes

Research on ionophore-based polymeric membrane electrodes, including those responsive to bisulfite, has led to advancements in analytical chemistry. Bakker and Meyerhoff (2000) reviewed non-classical concepts and applications of such electrodes, demonstrating their importance in the industry and clinical laboratory instrumentation (Bakker & Meyerhoff, 2000).

Fluorescent Probes for Bisulfite Detection

Novel coumarin-based fluorescent probes have been developed for selective detection of bisulfite anions in water, as discussed by Chen et al. (2010). These probes enhance fluorescent intensity upon bisulfite addition, illustrating the use of bisulfite ionophores in the development of chemical sensors (Chen et al., 2010).

Vasorelaxant Effects and Medical Research

Meng et al. (2012) explored the biological role of bisulfite on vascular contractility, demonstrating its potential as a sulfur dioxide (SO2) donor. This research has implications for understanding the physiological and pathophysiological roles of bisulfite and sulfur dioxide in the vascular system (Meng et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O3/c1-3-5-7-9-11-13-21-32(22-14-12-10-8-6-4-2)27-18-16-26(17-19-27)30-31-28-20-15-25(24-34)23-29(28)33(35)36/h15-20,23-24H,3-14,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBXXSMKFPJVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585040 | |

| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisulfite ionophore | |

CAS RN |

497151-94-7 | |

| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

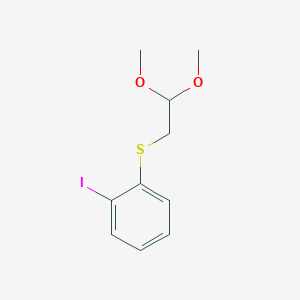

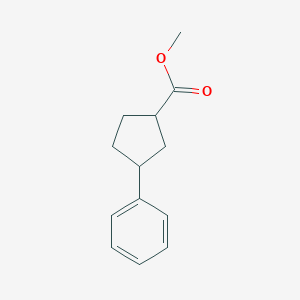

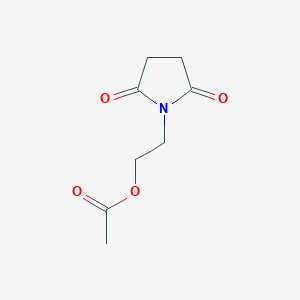

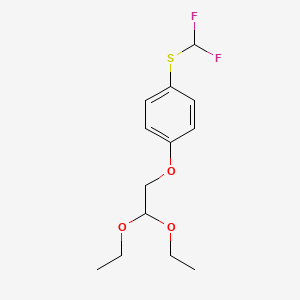

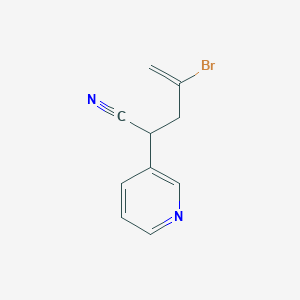

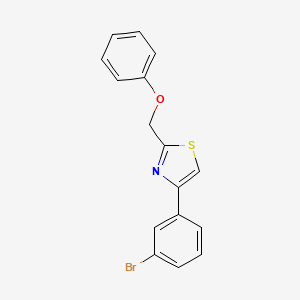

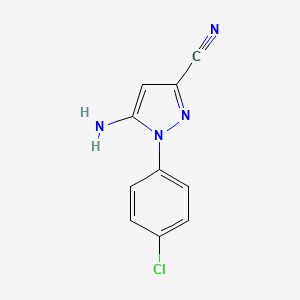

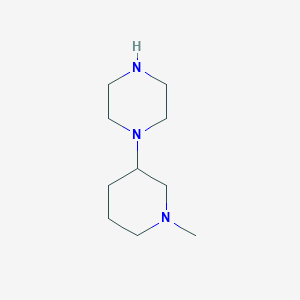

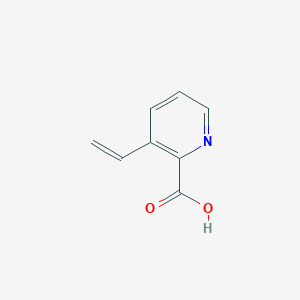

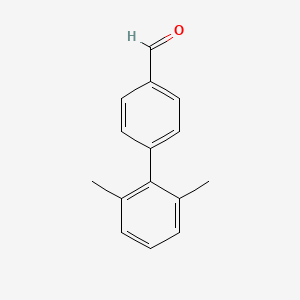

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)

![2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide](/img/structure/B1628456.png)

![1H-Cyclopenta[b]pyridine](/img/structure/B1628467.png)

![4''-Nitro-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1628468.png)